molecular formula C24H19ClN2O4S B2818923 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866591-25-5

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2818923
CAS No.: 866591-25-5
M. Wt: 466.94
InChI Key: HOKFIMJIFFYEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound belonging to the quinolone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methylphenyl group may enhance its potency and selectivity in certain applications.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide (CAS Number: 902278-52-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core , which is a bicyclic structure composed of a fused benzene and pyridine ring. The presence of a benzenesulfonyl group and an N-(3-chloro-4-methylphenyl)acetamide moiety contributes to its potential efficacy as an enzyme inhibitor and anticancer agent. The molecular formula is C24H20ClN2O5SC_{24}H_{20}ClN_{2}O_{5}S, with a molecular weight of 448.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
  • Receptor Modulation : It may also modulate receptor activity, contributing to its pharmacological effects.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the viability of various cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Some studies have demonstrated that quinoline-based compounds possess antimicrobial properties. This compound may exhibit activity against various pathogens, suggesting potential applications in treating infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related quinoline derivatives, providing insights into the potential benefits of this compound:

  • Study on Anticancer Properties : A study focused on a similar quinoline derivative reported that it effectively inhibited glioma cell growth by activating necroptosis pathways and inhibiting AKT signaling .
  • Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance potency against resistant strains .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar structural features can inhibit enzymes like serine protease, which is crucial for viral replication .

Data Tables

PropertyValue
Molecular FormulaC24H20ClN2O5SC_{24}H_{20}ClN_{2}O_{5}S
Molecular Weight448.5 g/mol
CAS Number902278-52-8
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityPotential against MRSA
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationAlters receptor signaling
Cell Cycle ArrestInduces G2/M phase arrest

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-11-12-17(13-20(16)25)26-23(28)15-27-14-22(24(29)19-9-5-6-10-21(19)27)32(30,31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFIMJIFFYEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.